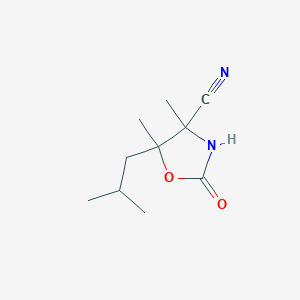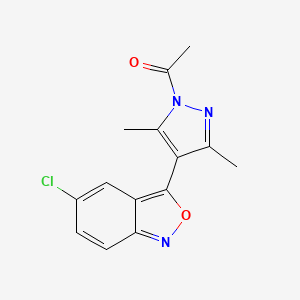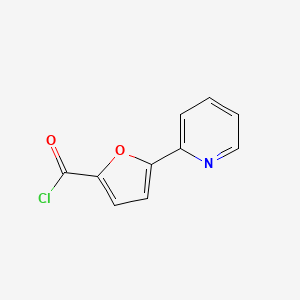
5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile: is a heterocyclic compound with a unique structure that includes an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutylamine with a suitable diketone, followed by cyclization and nitrile formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Formation of oxazolidinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including resins, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethyl-2-isobutyloxazole: Similar in structure but lacks the nitrile group.
5-Isobutyl-5-methyl-2,4-imidazolidinedione: Similar in structure but has different functional groups.
Uniqueness: 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
4,5-dimethyl-5-(2-methylpropyl)-2-oxo-1,3-oxazolidine-4-carbonitrile |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)5-10(4)9(3,6-11)12-8(13)14-10/h7H,5H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
HYZSEZAQZBPOMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1(C(NC(=O)O1)(C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)

![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)
![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)


![2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole](/img/structure/B12875316.png)




